molecular formula C16H24N2O4 B11620558 N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine

N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine

Cat. No.: B11620558
M. Wt: 308.37 g/mol
InChI Key: CKDWLZHYVGSHRS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine is an organic compound that belongs to the class of asparagine derivatives This compound features a unique structure with a 2,5-dimethylphenyl group and a 3-methoxypropyl group attached to the asparagine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenylamine and 3-methoxypropylamine.

    Formation of Intermediate: The 2,5-dimethylphenylamine is reacted with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with asparagine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)asparagine: Lacks the 3-methoxypropyl group, which may alter its reactivity and biological activity.

    N-(3-methoxypropyl)asparagine: Lacks the 2,5-dimethylphenyl group, affecting its chemical properties and applications.

Uniqueness

N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine is unique due to the presence of both the 2,5-dimethylphenyl and 3-methoxypropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

4-(2,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C16H24N2O4/c1-11-5-6-12(2)13(9-11)18-15(19)10-14(16(20)21)17-7-4-8-22-3/h5-6,9,14,17H,4,7-8,10H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

CKDWLZHYVGSHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCCOC

Origin of Product

United States

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